3-Amino-5-bromobenzene-1-sulfonamide

Catalog No.
S6878182
CAS No.
1261817-84-8
M.F
C6H7BrN2O2S
M. Wt
251.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-bromobenzene-1-sulfonamide

CAS Number

1261817-84-8

Product Name

3-Amino-5-bromobenzene-1-sulfonamide

IUPAC Name

3-amino-5-bromobenzenesulfonamide

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

InChI

InChI=1S/C6H7BrN2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)

InChI Key

OMHCJSZERNZPJB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Br)N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Br)N

3-Amino-5-bromobenzene-1-sulfonamide, with the chemical formula C₆H₇BrN₂O₂S, is a sulfonamide compound characterized by the presence of both an amino group and a bromine atom attached to a benzene ring. This compound belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. The sulfonamide functional group (−SO₂NH₂) is well-known for its role in various pharmaceutical agents, notably antibiotics.

Typical of sulfonamides, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The amino group can be acylated to form amides, which can modify the compound's biological activity.
  • Diazotization: Under acidic conditions, the amino group can be converted into a diazonium salt, facilitating further reactions such as coupling with other aromatic compounds.

These reactions highlight the compound's potential for synthetic modifications to enhance its properties or create derivatives.

The biological activity of 3-amino-5-bromobenzene-1-sulfonamide is primarily linked to its sulfonamide structure. Sulfonamides are known for their antibacterial properties, particularly against Gram-positive bacteria. They function by inhibiting bacterial folic acid synthesis, which is essential for DNA and RNA production. Additionally, this compound may exhibit anti-inflammatory and analgesic properties, making it of interest in therapeutic applications beyond antibacterial activity.

Several synthesis methods have been documented for 3-amino-5-bromobenzene-1-sulfonamide:

  • Nitration followed by Reduction: Starting from bromobenzenesulfonamide, nitration can introduce a nitro group at the 3-position, which can then be reduced to an amino group.
  • Direct Amination: Reaction of 5-bromobenzenesulfonyl chloride with ammonia or an amine source can yield the desired sulfonamide directly.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when combined with suitable catalysts and solvents .

3-Amino-5-bromobenzene-1-sulfonamide has potential applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing antibacterial agents and other therapeutic compounds.
  • Chemical Research: Used in studies involving sulfonamide derivatives and their interactions.
  • Agriculture: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving 3-amino-5-bromobenzene-1-sulfonamide often focus on its binding affinity to target enzymes involved in bacterial metabolism. These studies help elucidate its mechanism of action as an antibiotic and its potential interactions with other drugs. Research indicates that modifications to the sulfonamide structure can significantly alter its pharmacokinetics and efficacy against various pathogens.

Several compounds share structural similarities with 3-amino-5-bromobenzene-1-sulfonamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-AminobenzenesulfonamideContains an amino group at the 3-positionLacks bromine substituent; broader antibacterial spectrum .
4-AminobenzenesulfonamideAmino group at the 4-positionDifferent antibacterial profile; often used in combination therapies .
SulfanilamideBasic structure of sulfanilamide without additional halogenHistorical significance as one of the first antibiotics .
2-Amino-5-bromobenzenesulfonamideAmino group at the 2-positionVariation in biological activity due to position change .

Each of these compounds exhibits unique properties and applications based on their structural differences. The presence of the bromine atom in 3-amino-5-bromobenzene-1-sulfonamide may enhance its lipophilicity and influence its interaction with biological targets compared to its analogs.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

249.94116 g/mol

Monoisotopic Mass

249.94116 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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